molecular formula C21H22N2O4 B2791201 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one CAS No. 859110-91-1

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2791201
CAS No.: 859110-91-1
M. Wt: 366.417
InChI Key: ZQONSSLYCOVARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to the chromen-2-one core, which is further substituted with hydroxyl groups at positions 7 and 8. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Formation of Benzylpiperazine: Benzylpiperazine is synthesized separately by reacting piperazine with benzyl chloride.

    Coupling Reaction: The benzylpiperazine moiety is then coupled with the chromen-2-one core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinone derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives with potential biological activity.

    Reduction: Dihydro derivatives with altered pharmacological properties.

    Substitution: Various substituted derivatives with diverse chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with hydroxyl groups and a benzylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-18-7-6-17-16(12-19(25)27-21(17)20(18)26)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12,24,26H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONSSLYCOVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.